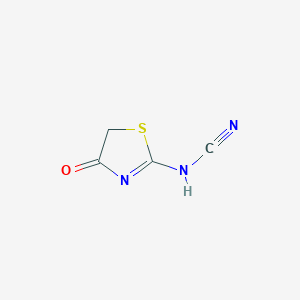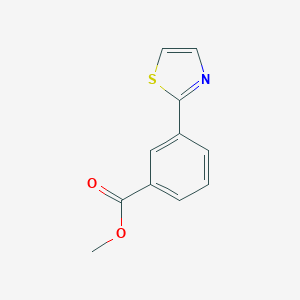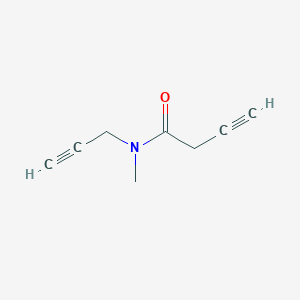
4-(4-Acetoxyphenyl)-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-Acetoxyphenyl)-1-butene” is also known as “4-(3-Oxobutyl)phenyl acetate” or “4-(4-Acetoxyphenyl)-2-butanone”. It is an organic compound with the molecular formula C12H14O3 . It is used as a standard melon fly attractant .
Synthesis Analysis
The synthesis of a similar compound, “4-(4-hydroxyphenyl)butan-2-one”, involves a Friedel Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one in the presence of an acid-activated Montmorillonite clay catalyst . The reaction occurs under constant stirring at a pressure of 1-15 bar and a temperature of 100-150°C for a period of about 12-24 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Acetoxyphenyl)-1-butene” include a molecular weight of 206.24, and it exists in liquid form. It has a refractive index of 1.509 (lit.), a boiling point of 123-124 °C/0.2 mmHg (lit.), and a density of 1.099 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Polymeric Applications and High Spin Concentration
Miyasaka, Yamazaki, and Nishide (2001) reported on the synthesis and oxidative polymerization of compounds related to "4-(4-Acetoxyphenyl)-1-butene", leading to the formation of new conjugated polyradicals with high spin concentration. These polymers exhibit unique color-changing properties and electrical conductivity, highlighting their potential in electronic and photonic devices M. Miyasaka, T. Yamazaki, H. Nishide, 2001.
Hydroformylation and Organic Synthesis
Chansarkar, Kelkar, and Chaudhari (2007) investigated the hydroformylation of 1,4-diacetoxy-2-butene, closely related to "4-(4-Acetoxyphenyl)-1-butene", using a water-soluble Rh complex catalyst. This study is significant for the synthesis of important intermediates, like Vitamin A, demonstrating the compound's role in facilitating complex organic synthesis processes R. Chansarkar, A. Kelkar, R. V. Chaudhari, 2007.
Synthetic Applications in Organic Chemistry
Protti, Fagnoni, Mella, and Albini (2004) explored the photochemistry of aromatic halides, leading to the generation of aryl cations and their addition to π nucleophiles. This research illustrates the versatility of related compounds in synthesizing various organic products, potentially including derivatives of "4-(4-Acetoxyphenyl)-1-butene" S. Protti, M. Fagnoni, M. Mella, A. Albini, 2004.
Material Science and Engineering
The synthesis of acetoxy- and hydroxy-terminated telechelic poly(butadiene)s using ruthenium catalysts, as researched by Bielawski, Scherman, and Grubbs (2001), demonstrates the application of "4-(4-Acetoxyphenyl)-1-butene" related compounds in creating novel polymeric materials with specific end-group functionalities C. Bielawski, O. Scherman, R. Grubbs, 2001.
Safety And Hazards
The safety data sheet for “4-(4-Acetoxyphenyl)-1-butene” indicates that it is harmful to aquatic life. It is advised to avoid release to the environment and dispose of contents/container properly. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
Eigenschaften
IUPAC Name |
(4-but-3-enylphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-5-11-6-8-12(9-7-11)14-10(2)13/h3,6-9H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTCYTCNSBLFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570519 |
Source


|
| Record name | 4-(But-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetoxyphenyl)-1-butene | |
CAS RN |
173852-01-2 |
Source


|
| Record name | 4-(But-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)


![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)



![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)